N-(2-hydroxyethyl)-3-nitrobenzamide
CAS No.: 7399-69-1
Cat. No.: VC3831428
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7399-69-1 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13) |
| Standard InChI Key | OXWSGQUZWFJATM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO |
Introduction
Chemical Identity and Physicochemical Properties
N-(2-Hydroxyethyl)-3-nitrobenzamide is identified by systematic IUPAC nomenclature as N-(2-hydroxyethyl)-3-nitrobenzamide. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| Purity | ≥98% | |
| Melting Point | 416–417 K | |
| LogP | 0.3169 | |
| Topological Polar Surface Area (TPSA) | 92.47 Ų | |
| Hydrogen Bond Donors/Acceptors | 2/4 |
The compound’s SMILES notation, O=C(NCCO)C1=CC=CC(=C1)N(=O)=O, highlights the nitro group at the benzene ring’s third position and the hydroxyethyl side chain . Its moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for applications requiring solubility in both aqueous and organic media .
Synthesis and Manufacturing
Primary Synthetic Routes
N-(2-Hydroxyethyl)-3-nitrobenzamide is synthesized via condensation reactions. A representative method involves:
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Condensation of Methyl 3-Nitrobenzoate with 2-Aminoethanol:
Methyl 3-nitrobenzoate reacts with excess 2-aminoethanol in aqueous medium at room temperature, yielding the product after recrystallization from ethanol . This method achieves a 75% yield, with purity confirmed by NMR and mass spectrometry . -
Amidation of 3-Nitrobenzoyl Chloride:
3-Nitrobenzoyl chloride reacts with 2-aminoethanol in dichloromethane, using triethylamine as a base. The product is isolated via aqueous workup and column chromatography .
Quality Control and Characterization
Quality assurance involves HPLC, NMR (¹H and ¹³C), and mass spectrometry. For example, ¹H NMR spectra show characteristic peaks at δ 8.24 (d, J = 2 Hz, aromatic H), δ 7.76 (dd, J = 8.5 Hz, aromatic H), and δ 4.01 (t, hydroxyethyl CH₂) . Purity is validated to ≥98% using reverse-phase HPLC .
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography reveals a planar benzamide core with the nitro group orthogonal to the aromatic ring (dihedral angle: 85.2°) . Intramolecular hydrogen bonds between the amide N–H and carbonyl O (2.02 Å) stabilize the conformation .
Crystal Packing
The compound crystallizes in a non-centrosymmetric space group (C222₁), forming pseudo-chiral helices through intermolecular N–H⋯O and O–H⋯O interactions . Layers stack via π-π interactions (3.48 Å between benzene rings), contributing to its thermal stability .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
N-(2-Hydroxyethyl)-3-nitrobenzamide is a precursor in non-ionic contrast agents (e.g., iodinated compounds for X-ray imaging) . The nitro group facilitates electrophilic substitution reactions, enabling iodine incorporation at the aromatic ring .
Polymer Chemistry
The compound’s amide and hydroxy groups participate in polycondensation reactions, forming heat-resistant polyamides and polyesters . Copolymers derived from this monomer exhibit enhanced mechanical strength and solubility .
Antimicrobial Activity
Derivatives demonstrate efficacy against Salmonella and Eimeria species in poultry. The nitro group’s electron-withdrawing effect enhances membrane permeability, disrupting microbial metabolism .
Computational and Spectroscopic Studies
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict a dipole moment of 5.23 D, aligning with its polar nature . The nitro group’s electron-withdrawing effect reduces the aromatic ring’s electron density (NPA charge: −0.32 e) .
Spectroscopic Correlations
Comparative Analysis with Analogues
| Compound | Molecular Weight (g/mol) | LogP | Application |
|---|---|---|---|
| N-(2-Hydroxyethyl)-3-nitrobenzamide | 210.19 | 0.32 | Pharmaceutical intermediates |
| 2-Bromo-N-(2-hydroxyethyl)-3-nitrobenzamide | 289.08 | 1.0 | Antimicrobial agents |
| 3-Hydroxy-N-(2-hydroxyethyl)benzamide | 195.18 | −0.45 | Polymer crosslinkers |
The bromo derivative exhibits higher lipophilicity (LogP = 1.0), enhancing its penetration into lipid membranes . In contrast, the hydroxyl analogue’s negative LogP (−0.45) favors aqueous solubility .
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